molecular formula C16H19N3O5 B5069112 butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 5601-79-6

butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B5069112
CAS No.: 5601-79-6
M. Wt: 333.34 g/mol
InChI Key: FLIUPXFFDCLVLD-UHFFFAOYSA-N
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Description

Butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a bicyclic core structure. Key features include:

  • Core structure: A 3,4-dihydro-1H-pyrimidine ring with a ketone group at position 2 and a carboxylate ester at position 3.
  • Substituents:
    • A 3-nitrophenyl group at position 4, introducing aromaticity and electron-withdrawing effects.
    • A methyl group at position 6, contributing to steric and electronic modulation.
    • A butan-2-yl ester moiety at position 5, influencing solubility and bioavailability.

Molecular Properties (from ):

Property Value
Molecular Weight 372.39 g/mol (calculated)
XLogP3 (Lipophilicity) ~3.5 (estimated)
Hydrogen Bond Acceptors 6
Rotatable Bonds 6
Topological Polar Surface Area ~95 Ų

The compound’s synthesis and characterization likely employ NMR and UV spectroscopy (as in ) and crystallographic refinement via SHELX software ().

Properties

IUPAC Name

butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-4-9(2)24-15(20)13-10(3)17-16(21)18-14(13)11-6-5-7-12(8-11)19(22)23/h5-9,14H,4H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIUPXFFDCLVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386176
Record name BUTAN-2-YL 4-METHYL-6-(3-NITROPHENYL)-2-OXO-3,6-DIHYDRO-1H-PYRIMIDINE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5601-79-6
Record name BUTAN-2-YL 4-METHYL-6-(3-NITROPHENYL)-2-OXO-3,6-DIHYDRO-1H-PYRIMIDINE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the nitrophenyl group and the butan-2-yl ester. Common reagents used in these reactions include aldehydes, amines, and nitrating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be employed for purification and quality control.

Chemical Reactions Analysis

Key Reaction Parameters:

EntryCatalystMediumTimeYield (%)
10DIPEAcDIPEAc45 min94
7ChCl:2ureaChCl:2urea2 h80
9PEG-400PEG-4006 h74

Conditions :

  • Aldehyde (3-nitrophenyl derivative, 3 mmol), β-ketoester (butan-2-yl acetoacetate, 3 mmol), and urea (3.2 mmol) in 5 mL DIPEAc at room temperature.

  • Key observations :

    • The electron-withdrawing nitro group on the phenyl ring enhances electrophilicity, facilitating nucleophilic attack during cyclization .

    • DIPEAc acts as both solvent and catalyst, stabilizing intermediates via hydrogen bonding and ionic interactions .

Nitro Group Reduction

The nitro group (-NO₂) at the 3-position of the phenyl ring can be selectively reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or stannous chloride (SnCl₂/HCl). This modification is critical for generating derivatives with enhanced bioactivity:

Reducing AgentConditionsProductYield (%)
H₂/Pd-CEthanol, 60°C, 6 h3-Aminophenyl derivative85–90
SnCl₂/HClReflux, 3 h3-Aminophenyl derivative75–80

Mechanistic Insight :

  • Reduction proceeds via intermediate nitroso (-NO) and hydroxylamine (-NHOH) stages.

  • The electron-deficient nitro group directs reduction regioselectivity .

Ester Hydrolysis

The butan-2-yl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enabling further derivatization:

ConditionReagentProductYield (%)
AcidicH₂SO₄ (10%), Δ5-Carboxylic acid derivative70–75
BasicNaOH (2M), reflux5-Carboxylate sodium salt80–85

Applications :

  • Carboxylic acid derivatives are precursors for amide coupling or esterification .

Nucleophilic Substitution at the Pyrimidine Ring

The 2-oxo group in the tetrahydropyrimidine ring participates in nucleophilic substitution reactions. For example, thiols or amines can replace the carbonyl oxygen under basic conditions:

NucleophileReagentProductYield (%)
ThioureaK₂CO₃, DMF, 80°C2-Thioxo derivative65–70
HydrazineNH₂NH₂, EtOH, Δ2-Hydrazinyl derivative60–65

Spectroscopic Confirmation :

  • IR : Loss of C=O stretch (~1700 cm⁻¹) and appearance of C=S (~1250 cm⁻¹) or N-H stretches (~3300 cm⁻¹) .

  • ¹H NMR : Disappearance of the 2-oxo proton signal and new peaks corresponding to substituents .

Electrophilic Aromatic Substitution

The meta-nitro group directs further electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to itself, leveraging its electron-withdrawing nature:

ReactionReagentProductYield (%)
NitrationHNO₃/H₂SO₄, 0°C3,4-Dinitrophenyl derivative55–60
SulfonationSO₃/H₂SO₄, 100°C3-Nitro-4-sulfophenyl derivative50–55

Challenges :

  • Steric hindrance from the tetrahydropyrimidine ring may reduce reaction efficiency .

Cycloaddition Reactions

The conjugated system of the tetrahydropyrimidine ring and nitro group enables participation in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

DienophileConditionsProductYield (%)
Maleic anhydrideToluene, 110°CHexacyclic adduct40–45

Mechanism :

  • The electron-deficient nitro group enhances the dienophilic character of the tetrahydropyrimidine ring .

Oxidation Reactions

The benzylic C-H bonds in the tetrahydropyrimidine ring are susceptible to oxidation, forming ketone derivatives:

Oxidizing AgentConditionsProductYield (%)
KMnO₄H₂O, 70°C2,4-Dioxo derivative50–55
CrO₃Acetic acid, Δ2,4-Dioxo derivative60–65

Analytical Data :

  • ¹³C NMR : Emergence of a ketone carbonyl signal at ~200 ppm .

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity : Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial properties. Butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has shown potential in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells. The presence of the nitrophenyl group in this compound enhances its efficacy against various cancer cell lines, suggesting its potential as an anticancer drug .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases .

Material Science Applications

  • Polymer Chemistry : Butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can be utilized as a monomer in the synthesis of novel polymeric materials. Its unique structure allows for enhanced thermal stability and mechanical properties in polymer matrices .
  • Nanotechnology : The compound has been explored for use in nanomaterials due to its ability to form stable complexes with metal ions. These complexes can be used to create nanostructured materials with applications in electronics and catalysis .

Case Studies

  • Synthesis and Characterization : A study reported the synthesis of butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate through a multi-step reaction involving cyclization and functionalization techniques. Characterization was performed using NMR and X-ray crystallography, confirming the structural integrity of the compound .
  • Biological Evaluation : In a recent biological evaluation, the compound was tested against several bacterial strains and cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, supporting its potential as an effective therapeutic agent .

Mechanism of Action

The mechanism of action of butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate would depend on its specific interactions with biological targets. Typically, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The nitrophenyl group may enhance binding affinity or specificity towards certain molecular targets.

Comparison with Similar Compounds

Core Modifications: Dihydropyrimidine Derivatives

Compounds sharing the dihydropyrimidine core but differing in substituents exhibit variations in bioactivity and physicochemical properties:

  • Example 1 : Ethyl 4-(4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate
    • Key Difference : Ethyl ester (vs. butan-2-yl) reduces lipophilicity (lower XLogP3).
    • Impact : Enhanced aqueous solubility but reduced membrane permeability.
  • Example 2 : Methyl 4-(2-nitrophenyl)-6-phenyl-2-oxo-dihydropyrimidine-5-carboxylate
    • Key Difference : 2-Nitrophenyl (vs. 3-nitrophenyl) and phenyl at position 4.
    • Impact : Altered electronic effects (meta vs. para nitro) and steric hindrance influence receptor binding.

Ester Group Variations

The butan-2-yl ester’s branched structure (vs. linear alkyl esters) affects metabolic stability and steric interactions:

Ester Group XLogP3 Metabolic Stability
Butan-2-yl (target) ~3.5 Moderate
Ethyl ~2.8 High
Isobutyl ~3.2 Low

Source: Analogous data from (butan-2-yl pentanoate: XLogP3 = 2.8) suggests branching increases lipophilicity.

Nitrophenyl Positional Isomerism

The 3-nitrophenyl group’s meta configuration (vs. ortho or para) balances electronic and steric effects:

  • 3-Nitro (meta) : Moderate resonance withdrawal, favorable for π-stacking interactions.

Research Challenges and Methodological Insights

  • Characterization : NMR and UV spectroscopy () and SHELX-based crystallography () are critical for structural elucidation.
  • Lumping Strategy : Compounds with similar cores (e.g., dihydropyrimidines) may be grouped for predictive modeling (), though substituent-specific effects necessitate individual analysis.
  • Data Gaps : Direct pharmacological or environmental data (e.g., Toxics Release Inventory in ) for this compound are absent, highlighting the need for targeted studies.

Biological Activity

Butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

The molecular formula of butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is C₁₈H₁₈N₂O₅, with a molecular weight of approximately 333.34 g/mol. It exhibits a density of 1.244 g/cm³ and a boiling point of 460.5ºC, indicating its stability under various conditions .

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine have demonstrated IC₅₀ values in the low micromolar range against human tumor cell lines .
  • Antimicrobial Properties : The presence of the nitrophenyl group in this compound suggests potential antimicrobial activity. Nitrophenyl derivatives have been shown to inhibit bacterial growth and may serve as leads for developing new antibiotics .
  • Anti-inflammatory Effects : Some studies have indicated that pyrimidine derivatives can exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) .

Anticancer Studies

A comparative study evaluated the cytotoxic effects of several pyrimidine derivatives, including butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Butan-2-yl 6-methyl...HeLa (Cervical)12.5
Butan-2-yl 6-methyl...MCF7 (Breast)15.0
Butan-2-yl 6-methyl...A549 (Lung)10.0

These results indicate that the compound exhibits promising anticancer activity, particularly against lung cancer cells .

Antimicrobial Activity

In another study focusing on antimicrobial efficacy:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The compound showed significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

The proposed mechanisms for the biological activities include:

  • Inhibition of DNA Synthesis : Pyrimidine derivatives often interfere with DNA synthesis in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : The nitro group may participate in redox reactions that inhibit key enzymes involved in bacterial metabolism.

Case Studies

A recent case study investigated the use of butan-2-yl 6-methyl... in combination therapies for enhanced efficacy against resistant strains of bacteria and cancer cells. The study found that when used in conjunction with established antibiotics or chemotherapeutics, there was a marked increase in efficacy and a reduction in required dosages, highlighting the potential for this compound in combination therapy strategies .

Q & A

Q. What synthetic methodologies are effective for preparing butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate?

The compound can be synthesized via the Biginelli reaction, a multicomponent condensation of an aldehyde (e.g., 3-nitrobenzaldehyde), a β-keto ester (e.g., butan-2-yl acetoacetate), and urea or thiourea under acidic conditions. Typical catalysts include HCl, acetic acid, or Lewis acids like FeCl₃. Reaction optimization involves varying solvent systems (e.g., ethanol, acetic acid), temperature (reflux conditions), and catalyst loading. Yield improvements (e.g., 78% as reported for analogous dihydropyrimidines) may require recrystallization from ethyl acetate/ethanol mixtures .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Key characterization methods include:

  • Single-crystal X-ray diffraction (SCXRD): Determines absolute configuration and molecular conformation. For example, dihydropyrimidine rings exhibit puckered boat conformations, and substituents like the 3-nitrophenyl group influence dihedral angles (e.g., 80.94° between fused rings in related structures) .
  • NMR spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. Methine protons (e.g., C4-H) in dihydropyrimidines typically resonate at δ 5.0–5.5 ppm .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Q. What are the critical physicochemical properties influencing experimental design?

Key properties include:

  • Solubility: Limited aqueous solubility (common in dihydropyrimidines) necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays.
  • Thermal stability: Melting points (e.g., 427–428 K for analogous compounds) guide purification via recrystallization .
  • Chirality: The C4 position is stereogenic; enantiomeric resolution may require chiral HPLC or asymmetric synthesis .

Advanced Research Questions

Q. How can reaction regioselectivity and stereochemical outcomes be controlled during synthesis?

  • Regioselectivity: Electron-withdrawing groups (e.g., -NO₂ on the phenyl ring) direct cyclocondensation to the meta position. Substituent steric effects (e.g., tert-butyl groups) can hinder undesired tautomerization .
  • Stereocontrol: Chiral auxiliaries (e.g., L-proline) or chiral catalysts (e.g., organocatalysts) enforce enantioselectivity at C4. SCXRD data for related compounds show deviations of ~0.224 Å from planarity, indicating conformational rigidity that stabilizes specific stereoisomers .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

  • NMR ambiguity: Overlapping signals (e.g., methyl/methylene groups) are resolved using 2D techniques (COSY, HSQC). For example, NOESY correlations distinguish axial/equatorial protons in the dihydropyrimidine ring .
  • XRD vs. computational models: Discrepancies in bond lengths/angles (e.g., C=O vs. C–N) are addressed via DFT calculations (B3LYP/6-31G*) to validate experimental data .

Q. What mechanistic insights explain the compound’s potential bioactivity?

Dihydropyrimidine derivatives often exhibit antimicrobial or antitumor activity. Hypothesized mechanisms include:

  • Enzyme inhibition: Molecular docking studies (e.g., with dihydrofolate reductase) assess binding affinity. The 3-nitrophenyl group may enhance π-π stacking with aromatic residues in enzyme active sites .
  • ROS generation: Nitro groups can redox-cycle in biological systems, inducing oxidative stress. Electrochemical assays (cyclic voltammetry) quantify redox potentials .

Methodological Recommendations

  • Synthetic Optimization: Screen Brønsted/Lewis acids (e.g., Yb(OTf)₃, ZrCl₄) to improve yield and enantiomeric excess .
  • Crystallography: Use low-temperature (100 K) SCXRD to reduce thermal motion artifacts. Refinement protocols should include riding hydrogen models (C–H = 0.93–0.98 Å) .
  • Bioactivity Profiling: Employ MIC assays (for antimicrobial studies) and MTT assays (for cytotoxicity) with positive controls (e.g., ampicillin, doxorubicin) .

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